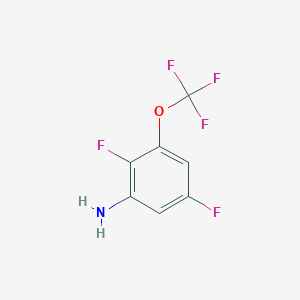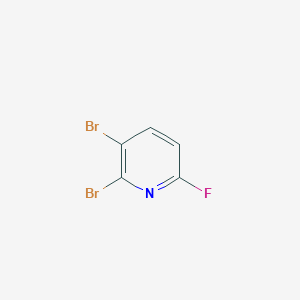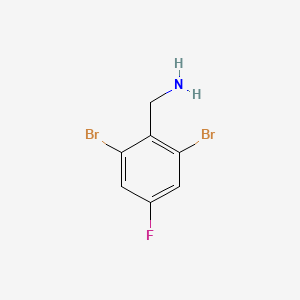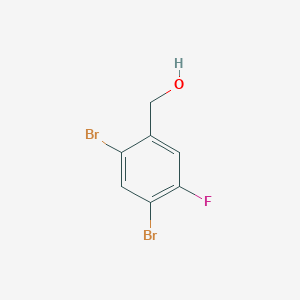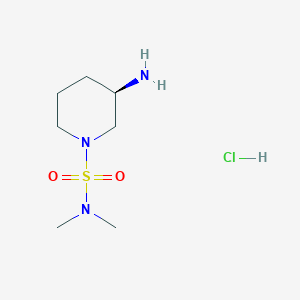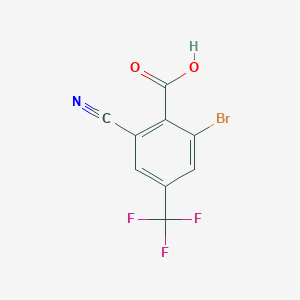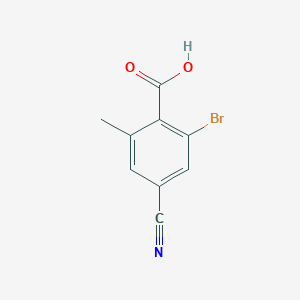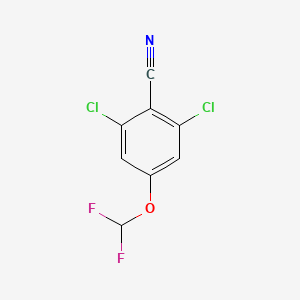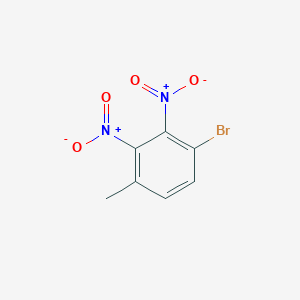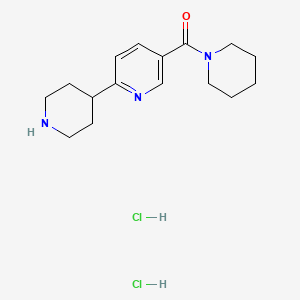
2-Piperidin-4-yl-5-(piperidin-1-ylcarbonyl)pyridine dihydrochloride
Overview
Description
2-Piperidin-4-yl-5-(piperidin-1-ylcarbonyl)pyridine dihydrochloride, also known as PPY, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. PPY is a heterocyclic compound that belongs to the class of pyridine derivatives. It has a molecular formula of C17H24N4O.
Scientific Research Applications
Comprehensive Analysis of “2-Piperidin-4-yl-5-(piperidin-1-ylcarbonyl)pyridine dihydrochloride”
Drug Discovery: Piperidine derivatives are known for their significant role in drug discovery. The structure-activity relationship indicates that the presence of functional groups like halogen, carboxyl, nitro, or methyl on the piperidine ring can increase cytotoxicity, which is a valuable property for developing anticancer drugs .
Antioxidant Properties: Compounds with a piperidine nucleus, such as piperine, exhibit potent antioxidant actions due to their ability to inhibit or suppress free radicals. This suggests that our compound may also possess similar antioxidant capabilities .
Synthetic Methodology Advancements: Recent advancements in synthetic methodologies for piperidine derivatives have allowed for more efficient one-pot functionalization processes. This could imply that “2-Piperidin-4-yl-5-(piperidin-1-ylcarbonyl)pyridine dihydrochloride” may be synthesized more effectively using these newer techniques .
Formation of Various Piperidine Derivatives: The compound could potentially be used as an intermediate in intra- and intermolecular reactions leading to various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Anticancer Applications: Piperidine compounds have been shown to induce apoptosis in cancer cells by altering the levels of Bcl-2 and Bax proteins and inhibiting cell cycle progression. This suggests potential anticancer applications for our compound as well .
Pharmacological Properties: The pharmacological properties of piperidine derivatives are diverse and can include actions such as reducing inflammation or acting as analgesics. The specific pharmacological properties of “2-Piperidin-4-yl-5-(piperidin-1-ylcarbonyl)pyridine dihydrochloride” would need to be studied further .
properties
IUPAC Name |
piperidin-1-yl-(6-piperidin-4-ylpyridin-3-yl)methanone;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O.2ClH/c20-16(19-10-2-1-3-11-19)14-4-5-15(18-12-14)13-6-8-17-9-7-13;;/h4-5,12-13,17H,1-3,6-11H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGNRYAIGQKINEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CN=C(C=C2)C3CCNCC3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Piperidin-4-yl-5-(piperidin-1-ylcarbonyl)pyridine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



